molecular formula C16H15NO3S B5269498 4-OXO-4-[2-(PHENYLSULFANYL)ANILINO]BUTANOIC ACID

4-OXO-4-[2-(PHENYLSULFANYL)ANILINO]BUTANOIC ACID

Cat. No.: B5269498
M. Wt: 301.4 g/mol
InChI Key: URJZZUXQDYUNAO-UHFFFAOYSA-N
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Description

4-OXO-4-[2-(PHENYLSULFANYL)ANILINO]BUTANOIC ACID is a chemical compound with the molecular formula C10H11NO3 It is known for its unique structure, which includes a phenylsulfanyl group attached to an anilino moiety, linked to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-OXO-4-[2-(PHENYLSULFANYL)ANILINO]BUTANOIC ACID typically involves the reaction of aniline derivatives with butanoic acid derivatives under controlled conditions. One common method involves the use of microwave-assisted aldol condensation between methyl ketone derivatives and glyoxylic acid, which provides the desired product in moderate to excellent yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-OXO-4-[2-(PHENYLSULFANYL)ANILINO]BUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-OXO-4-[2-(PHENYLSULFANYL)ANILINO]BUTANOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-OXO-4-[2-(PHENYLSULFANYL)ANILINO]BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby providing therapeutic benefits .

Comparison with Similar Compounds

  • 4-OXO-4-(4-PHENOXYANILINO)-2-[(2-PHENYLETHYL)AMINO]BUTANOIC ACID
  • 4-OXO-4-(4-PHENOXYANILINO)-2-(PROPYLAMINO)BUTANOIC ACID
  • 4-OXO-4-PHENYLAMINOBUTANOIC ACID

Comparison: Compared to similar compounds, 4-OXO-4-[2-(PHENYLSULFANYL)ANILINO]BUTANOIC ACID is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-oxo-4-(2-phenylsulfanylanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c18-15(10-11-16(19)20)17-13-8-4-5-9-14(13)21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJZZUXQDYUNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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